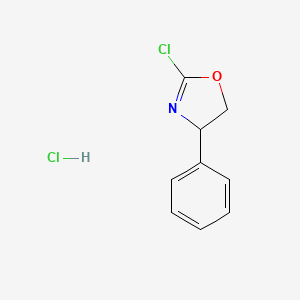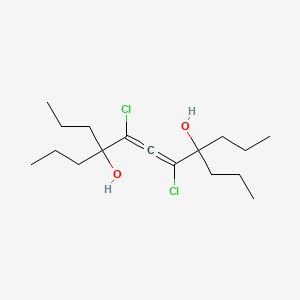
(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a furan ring attached to a piperidine moiety, which is further esterified with a carboxylate group and combined with maleic acid to form the maleate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)furan-2-carboxylate maleate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of 1-methylpiperidine with a suitable electrophile can yield the desired piperidine derivative.
Esterification: The carboxylate group is introduced through esterification reactions, where the furan derivative is reacted with a carboxylic acid or its derivative in the presence of a catalyst.
Formation of the Maleate Salt: The final step involves the reaction of the esterified furan-piperidine compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)furan-2-carboxylate maleate involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: A similar compound with an amino group instead of a carboxylate group.
1-[(Furan-2-yl)carbonyl]piperidin-4-one: A compound with a carbonyl group instead of a carboxylate group.
Uniqueness
(1-Methylpiperidin-4-yl)furan-2-carboxylate maleate is unique due to its specific combination of a furan ring, piperidine moiety, and carboxylate group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Properties
CAS No. |
64429-25-0 |
|---|---|
Molecular Formula |
C15H19NO7 |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1-methylpiperidin-4-yl) furan-2-carboxylate |
InChI |
InChI=1S/C11H15NO3.C4H4O4/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10;5-3(6)1-2-4(7)8/h2-3,8-9H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LCTASXWAQQNPQU-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


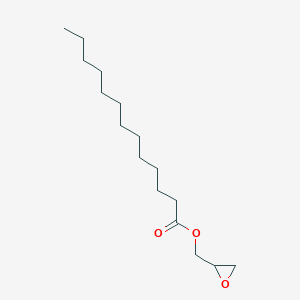
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
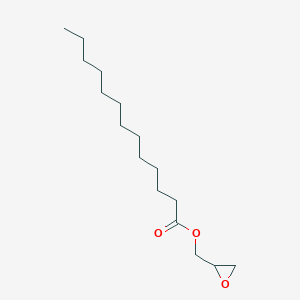
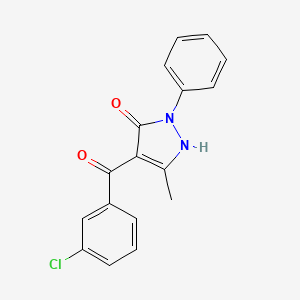
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
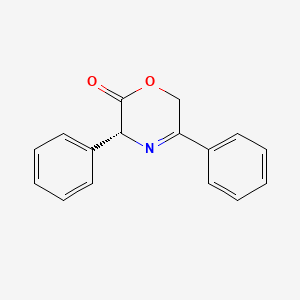
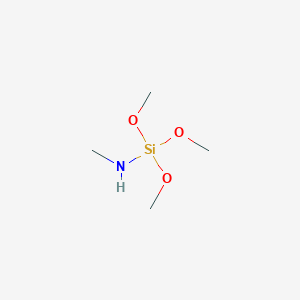
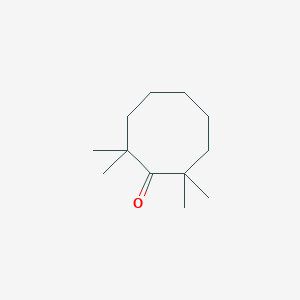
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
